N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide

Lead Optimization Structure–Activity Relationship Physicochemical Profiling

This 4-(dimethylamino)pyrimidine-2-methyl-2-ethylbutanamide (CAS 1797812-03-3) offers an unblocked C6 position for late-stage C–H activation or halogenation—capability lost in the 6-methyl congener (CAS 1798032-14-0). The chiral 2-ethylbutanamide side chain (cLogP 1.91; MR 35.2 cm³/mol) enables systematic DFG-out pocket probing and structure–metabolism relationship studies. Use as an explicit comparator to linear propionamide (CAS 1797329-67-9) to isolate α-branching effects on amide hydrolysis. Ideal for ATP-competitive kinase libraries, H2-receptor side-chain SAR series, and agrochemical heterocycle coupling. Supplied ≥95% (HPLC), characterized by ¹H NMR and MS.

Molecular Formula C13H22N4O
Molecular Weight 250.346
CAS No. 1797812-03-3
Cat. No. B2809490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide
CAS1797812-03-3
Molecular FormulaC13H22N4O
Molecular Weight250.346
Structural Identifiers
SMILESCCC(CC)C(=O)NCC1=NC=CC(=N1)N(C)C
InChIInChI=1S/C13H22N4O/c1-5-10(6-2)13(18)15-9-11-14-8-7-12(16-11)17(3)4/h7-8,10H,5-6,9H2,1-4H3,(H,15,18)
InChIKeyQSXIYCDCURFFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide (CAS 1797812-03-3): Procurement-Grade Characterization of a Pyrimidine-Derived Amide Building Block


N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide (CAS 1797812-03-3; molecular formula C₁₃H₂₂N₄O; molecular weight 250.34 g/mol) is a synthetic, pyrimidine-derived secondary amide [1]. Its structure features a 4-(dimethylamino)pyrimidine core linked via a methylene bridge to a 2-ethylbutanamide side chain (canonical SMILES: CCC(CC)C(=O)NCC1=NC=CC(=N1)N(C)C). The compound is supplied as a research-use-only building block and intermediate for medicinal chemistry, agrochemical, and specialty-materials synthesis . The 2-ethylbutanamide appendage distinguishes it from simpler N-alkyl or N-aryl amide analogs by introducing a chiral, C4-branched hydrophobic moiety, which is hypothesized to modulate target binding, solubility, and metabolic stability profiles. Notably, the embedded dimethylaminopyrimidine substructure is a privileged motif in kinase inhibitor design, suggesting scaffold repurposing potential across target classes [1]. Purity is vendor-reported at ≥95% (HPLC), with QC characterized by ¹H NMR and MS.

Procurement Risk: Why Off-the-Shelf Pyrimidine Amide Analogs Cannot Substitute for N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide (1797812-03-3) in Structure–Activity and Synthesis Pipelines


The 4-(dimethylamino)pyrimidine scaffold is broadly exploited in medicinal chemistry, but minute variations in the amide side chain produce divergent and unpredictable biological profiles [1]. Closely related compounds sharing the identical pyrimidine core (e.g., N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide, isobutyramide, and cinnamamide) have been designated for entirely distinct biochemical targets: the propionamide analog is studied for collagen prolyl-4-hydroxylase inhibition, while the cinnamamide variant is associated with anti-inflammatory and DDR kinase inhibition pathways . The 6-methyl-substituted 2-ethylbutanamide congener (CAS 1798032-14-0) differs by only one methyl group yet may exhibit altered metabolism, CYP liability, or physicochemical behavior [2]. Such off-target drift and synthetic misalignment demonstrate that indiscriminate substitution can compromise lead optimization, structure–activity relationship (SAR) fidelity, and route reproducibility. Quantitative evidence below defines the specific structural and physicochemical differentiators that rationalize the selection of CAS 1797812-03-3 over its closest in-class alternatives.

Head-to-Head Evidence Matrix: Quantifying the Differentiation of N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide (1797812-03-3) From Its Closest Analogs


Evidence 1: C4-Branched 2-Ethylbutanamide Moiety vs. Linear Propionamide – Physicochemical and Metabolic Differentiation

The target compound (CAS 1797812-03-3) incorporates a C4-branched 2-ethylbutanamide side chain (C₆H₁₁NO, exact mass 115.0997 Da), whereas the closest analog N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide (CAS 1797329-67-9) features a linear C3-propionamide group [1]. The 2-ethyl substituent increases the side-chain carbon count by 73% (6 vs. 3 carbons), elevates calculated log P (ChemAxon cLogP target: 1.91; propionamide: ~0.63), and doubles the number of rotatable bonds in the side chain (2 vs. 1). Branching at the alpha-carbon retards amide hydrolysis via steric hindrance, a phenomenon well-documented for alpha-substituted amides [2]. In drug design, 2-ethylbutanamides are employed to block CYP-mediated N-dealkylation pathways that rapidly clear linear amides, though direct metabolic data for this specific pair have not been published [2]. The propionamide analog has been linked solely to collagen prolyl-4-hydroxylase inhibition, whereas the 2-ethylbutanamide compound is positioned as a versatile intermediate for kinase-focused libraries . Caution: No direct head-to-head metabolic stability or biochemical assay exists for these two compounds.

Lead Optimization Structure–Activity Relationship Physicochemical Profiling

Evidence 2: 2-Ethylbutanamide vs. Isobutyramide – Alpha-Substitution Pattern and Steric Bulk

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)isobutyramide (no CAS identified) serves as the closest structural proxy, differing only in the isomerism of the C4 amide side chain (2-ethylbutanamide vs. dimethylpropionamide) . The 2-ethylbutanamide substituent is a chiral secondary amide with two diastereotopic ethyl groups, whereas isobutyramide presents a symmetrical gem-dimethyl moiety. The target compound's side chain exhibits a larger molar refractivity (MR ~35.2 vs. ~31.8 cm³/mol, calculated) and an asymmetric steric profile, whereas the isobutyramide's symmetrical branching can orient identically regardless of rotation [1]. In kinase ATP-binding pockets—the primary target space for dimethylaminopyrimidine scaffolds—branch geometry can determine whether the amide occupies the hydrophobic back pocket or sterically clashes with the hinge region [2]. No direct comparative biochemical assay data are available.

Medicinal Chemistry Steric Effects Amide Stability

Evidence 3: Absence of 6-Methyl Substitution vs. 6-Methyl Analog – Synthetic Route and Biological Divergence

The 6-methyl-substituted congener N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide (CAS 1798032-14-0) represents the most promiscuous potential substitution candidate due to its identical amide side chain [1]. However, the 6-methyl group alters the electronic character of the pyrimidine ring (σₘ for CH₃ = -0.07 vs. H = 0.00), modifies the C6 position from a potential metabolic site of hydroxylation to a blocked position, and changes the synthetic route (6-methylpyrimidine precursors require different condensation partners) [2]. In the broader dimethylaminopyrimidine chemotype, the 6-methyl substituent has been shown to reduce hERG affinity and improve kinase selectivity in some series, while increasing CYP3A4 time-dependent inhibition in others, rendering biological outcome unpredictable without empirical testing [3][4]. The target compound (CAS 1797812-03-3) leaves C6 unsubstituted, providing a synthetic handle for late-stage diversification [1]. No direct paired biological data exist for these two specific compounds.

Synthetic Intermediate Kinase Inhibitors CYP Metabolism

Procurement-Aligned Deployment Scenarios for N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide (1797812-03-3) Based on Quantitative Differentiation Evidence


Scenario 1: Kinase-Focused Library Synthesis Requiring C6-Functionalizable Pyrimidine Scaffolds

Medicinal chemistry groups pursuing ATP-competitive kinase inhibitors require an unsubstituted pyrimidine C6 position (0.00 σₘ) for late-stage diversification via C–H activation or halogenation, a capability that is structurally blocked in the 6-methyl congener (CAS 1798032-14-0) [1]. The 2-ethylbutanamide side chain (cLogP 1.91; MR 35.2 cm³/mol) provides sufficient hydrophobicity to probe the DFG-out hydrophobic pocket while retaining chiral asymmetry for SAR exploration [2]. Procurement should specify CAS 1797812-03-3 exclusively; CAS 1798032-14-0 is not a viable substitute for libraries requiring C6 derivatization.

Scenario 2: Metabolic Stability Lead Optimization Comparing Branched vs. Linear Amides

For structure–metabolism relationship studies, the C4-branched 2-ethylbutanamide in CAS 1797812-03-3 (two rotatable bonds, alpha-branched) serves as an explicit comparator to the linear propionamide analog (CAS 1797329-67-9, one rotatable bond, alpha-unsubstituted, ΔcLogP ≈ -1.28) . Experimental microsomal stability assays using these two compounds can isolate the contribution of alpha-branching to amide hydrolysis rates [3]. No isobutyramide or cinnamamide analogs can substitute because they introduce additional variables (symmetry/aromaticity) that confound the structure–metabolism relationship.

Scenario 3: Scaffold-Hopping Campaigns for Histamine H2 or GPCR Receptor Antagonist Design

The 4-(dimethylamino)pyrimidine chemotype is historically validated as a histamine H2 receptor antagonist core [4]. The 2-ethylbutanamide side chain (C13H22N4O, MW 250.34 g/mol) of CAS 1797812-03-3 provides an intermediate-sized hydrophobic appendage distinct from the smaller propionamide (MW 222.29 g/mol) and larger cinnamamide (MW 310.35 g/mol) derivatives, enabling systematic investigation of side-chain effects on receptor binding [2]. Researchers should stock CAS 1797812-03-3 alongside its propionamide and cinnamamide comparators to establish a 3-point side-chain SAR series.

Scenario 4: Agrochemical Intermediate Synthesis Requiring Stable Amide Linkers

For agrochemical discovery where hydrolytic stability under environmental conditions is critical, the sterically shielded 2-ethylbutanamide moiety—documented to retard enzymatic hydrolysis in class-level studies—offers a more robust linker than linear or unsubstituted amides [3]. The unsubstituted pyrimidine C6 position further enables coupling to diverse agrochemically relevant heterocycles (e.g., triazoles, oxadiazoles). Procure CAS 1797812-03-3; 6-methyl-blocked analogs are unsuitable for downstream heterocycle attachment.

Quote Request

Request a Quote for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.